molecular formula C14H17NO3 B13867107 4-[(2-Cyclopentylacetyl)amino]benzoic acid

4-[(2-Cyclopentylacetyl)amino]benzoic acid

Cat. No.: B13867107
M. Wt: 247.29 g/mol
InChI Key: LNEVFPANAUSLMC-UHFFFAOYSA-N
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Description

4-[(2-Cyclopentylacetyl)amino]benzoic acid is an organic compound with the molecular formula C14H17NO3 It is a derivative of benzoic acid, where the amino group is substituted with a cyclopentylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyclopentylacetyl)amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 2-cyclopentylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyclopentylacetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(2-Cyclopentylacetyl)amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Cyclopentylacetyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylacetyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor to 4-[(2-Cyclopentylacetyl)amino]benzoic acid, commonly used in the synthesis of folate.

    Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a vitamin B complex component.

    4-(4-Oxo-6-phenyl-2-thioxotetrahydropyrimidin-1-yl)benzoic acid: Exhibits significant cytotoxic activity against cancer cell lines.

Uniqueness

This compound is unique due to the presence of the cyclopentylacetyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and enhances its utility in various applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-[(2-cyclopentylacetyl)amino]benzoic acid

InChI

InChI=1S/C14H17NO3/c16-13(9-10-3-1-2-4-10)15-12-7-5-11(6-8-12)14(17)18/h5-8,10H,1-4,9H2,(H,15,16)(H,17,18)

InChI Key

LNEVFPANAUSLMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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